molecular formula C26H25N3O4S2 B2987155 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 397289-85-9

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2987155
CAS No.: 397289-85-9
M. Wt: 507.62
InChI Key: RDTZZKAIUUBPHZ-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole moiety linked to a phenyl group, a benzamide core, and a 2,6-dimethylmorpholino sulfonyl substituent. The benzo[d]thiazole ring is a well-known pharmacophore in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, and fluorescence properties .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-17-15-29(16-18(2)33-17)35(31,32)22-13-9-19(10-14-22)25(30)27-21-11-7-20(8-12-21)26-28-23-5-3-4-6-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTZZKAIUUBPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in various physiological processes, including pain modulation and inflammation, making this compound a candidate for developing new analgesics and anti-inflammatory agents.

Chemical Structure and Synthesis

The compound features a complex structure that combines a benzo[d]thiazole moiety with a sulfonamide group. The synthesis typically involves coupling reactions that form the amide bond between the benzo[d]thiazole-phenyl group and the sulfonamide component. The synthetic pathways may include the use of carbodiimides or other coupling agents in suitable solvents, followed by purification steps to isolate the desired product.

Enzyme Inhibition

Research indicates that this compound exhibits dual inhibition of sEH and FAAH. This dual action is particularly beneficial as it may enhance analgesic effects while minimizing side effects associated with traditional pain medications. The compound's effectiveness can be attributed to its ability to modulate endocannabinoid signaling pathways, which are crucial for pain perception and inflammatory responses.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of this compound suggest that modifications to its structure can significantly influence its efficacy and selectivity towards target enzymes. For instance, variations in substituents on the benzo[d]thiazole or sulfonamide components can enhance potency or alter selectivity, providing a pathway for optimizing therapeutic applications.

Antitumor Activity

In addition to its analgesic potential, compounds structurally related to this compound have been evaluated for antitumor activity. For example, derivatives containing similar benzothiazole structures have shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms involving DNA interaction .

CompoundStructural FeaturesBiological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-cyanophenyl)sulfonyl)piperidine-4-carboxamideContains benzo[d]thiazole and piperidinePotential dual enzyme inhibitor
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamideSimilar core structure with trifluoromethyl substitutionEnhanced potency against specific targets
N-[4-[3-(oxan-3-yloxy)phenyl]-1,3-benzothiazol-2-aminesBenzothiazole linked to phenolic unitsInvestigated for anti-cancer properties

Pharmacological Applications

The pharmacological implications of this compound are substantial. Its ability to inhibit key enzymes involved in pain pathways positions it as a candidate for treating chronic pain conditions. Furthermore, ongoing research is focused on enhancing its selectivity and potency through chemical modifications, which could lead to more effective therapeutic agents with fewer side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with similar molecules:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties References
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide C24H22N4O3S2 494.58 Benzo[d]thiazole, benzamide, 2,6-dimethylmorpholino sulfonyl Enhanced solubility (morpholino sulfonyl), potential kinase inhibition -
4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide C20H21FN4O4S2 464.50 4-fluorobenzo[d]thiazole, hydrazide Fluorine increases electronegativity; hydrazide may reduce metabolic stability
10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) C23H15N3OS 381.45 Phenoxazine donor, benzo[d]thiazole acceptor TADF properties (ΔE_ST < 0.1 eV), short-lived excited states (<1 μs)
N-(3-(Benzo[d]thiazol-2-yl)-4-(hydroxyphenyl)benzamide (3-BTHPB) C20H14N2O2S 346.40 Hydroxyphenyl, benzamide Fluorescent probe for fluoride; limited aqueous compatibility

Key Differences and Implications

(a) Linker Modifications: Benzamide vs. Hydrazide

The target compound’s benzamide linker (CONH) contrasts with the hydrazide (CONHNH) in ’s analog. Benzamide derivatives generally exhibit greater metabolic stability due to reduced susceptibility to hydrolysis compared to hydrazides . Additionally, the benzamide’s planar structure may facilitate π-π stacking interactions in biological targets, enhancing binding affinity.

(b) Substituent Effects: Morpholino Sulfonyl vs. Phenoxazine

The morpholino sulfonyl group in the target compound improves water solubility, a critical factor for bioavailability in drug development. In contrast, phenoxazine-based analogs like BT () prioritize electronic properties for applications in organic electronics, such as thermally activated delayed fluorescence (TADF) in OLEDs. The morpholino group’s electron-donating nature may also modulate charge-transfer efficiency differently than phenoxazine donors .

(c) Fluorine and Halogen Substituents

However, halogenated analogs (e.g., ’s triazoles with Cl/Br substituents) may face toxicity concerns, whereas the target compound’s morpholino sulfonyl group offers a safer solubility-enhancing alternative .

(d) Aqueous Compatibility

Compared to 3-BTHPB (), which struggles with aqueous environments due to its hydroxyl group, the target compound’s morpholino sulfonyl moiety likely improves solubility without requiring protective silylation (as in BTTPB). This makes it more suitable for biological or environmental applications .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a benzothiazole-amine intermediate with a sulfonyl chloride derivative (e.g., 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride) in anhydrous ethanol or THF under reflux (4–6 hours). Catalytic glacial acetic acid may enhance reaction efficiency by protonating intermediates. Post-reaction, solvent removal under reduced pressure and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are recommended .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and benzothiazole (C=N/C-S stretches at ~1500–1600 cm⁻¹).
  • NMR : Use 1H^1\text{H}-NMR to identify aromatic protons (δ 7.0–8.5 ppm), morpholino methyl groups (δ 1.2–1.5 ppm), and sulfonamide protons (δ 3.0–3.5 ppm). 13C^{13}\text{C}-NMR should show carbonyl (C=O, ~165–170 ppm) and sulfonyl (SO₂, ~55–60 ppm) carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the 2,6-dimethylmorpholino sulfonyl group influence the compound’s conformation and bioactivity?

  • Methodological Answer : The dimethylmorpholino group enhances lipophilicity and metabolic stability, as seen in analogs with trifluoromethyl or morpholino substituents . Computational docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., kinases). Compare activity of derivatives with/without the dimethylmorpholino group using enzyme inhibition assays (IC₅₀ measurements) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference).
  • Triangulation : Combine multiple methods (e.g., in vitro enzyme assays, molecular dynamics simulations, and in vivo models) to cross-validate results.
  • Longitudinal Analysis : Track activity over time to identify degradation or metabolite interference, as seen in studies resolving paradoxes in bioactivity .

Q. How can tautomerism or dynamic stereochemistry affect the compound’s reactivity and characterization?

  • Methodological Answer : The sulfonamide group may exhibit tautomerism (e.g., enol-keto forms). Use variable-temperature 1H^1\text{H}-NMR (VT-NMR) to detect proton exchange or splitting patterns. IR spectroscopy can monitor shifts in ν(N-H) (~3200–3400 cm⁻¹) to confirm tautomeric states. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Q. What are robust strategies for optimizing the compound’s pharmacokinetic (PK) profile in preclinical studies?

  • Methodological Answer :

  • LogP/D Measurement : Determine partition coefficient via shake-flask or HPLC methods to assess lipophilicity.
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolic hotspots (e.g., morpholino sulfonyl cleavage).
  • Protease Resistance : Test stability in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to guide formulation .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sulfonamide/sulfonyl groups.
  • Characterization : Always cross-reference spectral data with synthetic intermediates (e.g., benzothiazole precursors) to confirm purity.
  • Biological Assays : Include negative controls (e.g., DMSO vehicle) and validate results across independent replicates.

For further reading, consult synthetic protocols in Molecules (2012) and crystallographic data in Acta Crystallographica .

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